molecular formula C9H8Cl2O2 B1599854 Ethyl 3,4-dichlorobenzoate CAS No. 28394-58-3

Ethyl 3,4-dichlorobenzoate

Cat. No. B1599854
Key on ui cas rn: 28394-58-3
M. Wt: 219.06 g/mol
InChI Key: YONQPSPHUKKUEJ-UHFFFAOYSA-N
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Patent
US04545984

Procedure details

A mixture of 42 g (0.2 mol) 3,4-dichlorobenzoyl chloride and 200 ml ethanol was heated to boiling for 2 hours, evaporated, the residue taken up in ether, the solution washed with NaHCO3 -solution and water, dried and evaporated. The distillation yielded 32 g (73% theor.) ethyl-3,4-dichlorobenzoate with a BP of 84° C./0.13 mbar and a mp of 33° to 35° C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[Cl:11])[C:5](Cl)=[O:6].[CH2:12]([OH:14])[CH3:13]>>[CH2:12]([O:14][C:5](=[O:6])[C:4]1[CH:8]=[CH:9][C:10]([Cl:11])=[C:2]([Cl:1])[CH:3]=1)[CH3:13]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
ClC=1C=C(C(=O)Cl)C=CC1Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
the solution washed with NaHCO3 -solution and water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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